

Spectral Analysis of (4-Aminooxan-4-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (4-Aminooxan-4-yl)methanol

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This technical guide provides a detailed overview of the predicted spectral data for the novel organic compound **(4-Aminooxan-4-yl)methanol**. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the absence of publicly available experimental spectra for **(4-Aminooxan-4-yl)methanol**, this guide presents predicted data based on the analysis of structurally analogous compounds and established principles of spectroscopic analysis.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(4-Aminooxan-4-yl)methanol**. These predictions are derived from the known spectral characteristics of similar molecules, including other 4-substituted oxanes and aminocyclohexane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for **(4-Aminooxan-4-yl)methanol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.75 - 3.65	m	4H	-O-CH ₂ - (axial and equatorial)
~ 3.50	s	2H	-CH ₂ -OH
~ 2.0 - 1.8	br s	3H	-NH ₂ and -OH
~ 1.70 - 1.55	m	4H	-C-CH ₂ -C- (axial and equatorial)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for **(4-Aminooxan-4-yl)methanol**

Chemical Shift (δ , ppm)	Assignment
~ 68.0	-CH ₂ -OH
~ 64.0	-O-CH ₂ -
~ 55.0	-C-(NH ₂)(CH ₂ OH)
~ 35.0	-C-CH ₂ -C-

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **(4-Aminooxan-4-yl)methanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H and N-H stretching
2950 - 2850	Medium	C-H stretching (aliphatic)
1620 - 1560	Medium	N-H bending (scissoring)
1470 - 1440	Medium	C-H bending
1150 - 1050	Strong	C-O stretching (ether and alcohol)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **(4-Aminooxan-4-yl)methanol**

m/z	Ion
132.0974	[M+H] ⁺ (Calculated for C ₅ H ₁₂ NO ₂)
114.0868	[M-H ₂ O+H] ⁺
101.0817	[M-CH ₂ OH+H] ⁺

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for polar, small organic molecules like **(4-Aminooxan-4-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). The choice of solvent is critical to avoid exchange of labile protons (-OH, -NH₂) with the solvent.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Solvent suppression techniques may be employed if residual solvent signals interfere with analyte peaks.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 200-240 ppm.
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH , CH_2 , CH_3).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Solid (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methanol or dichloromethane). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[\[1\]](#)
 - Solid (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

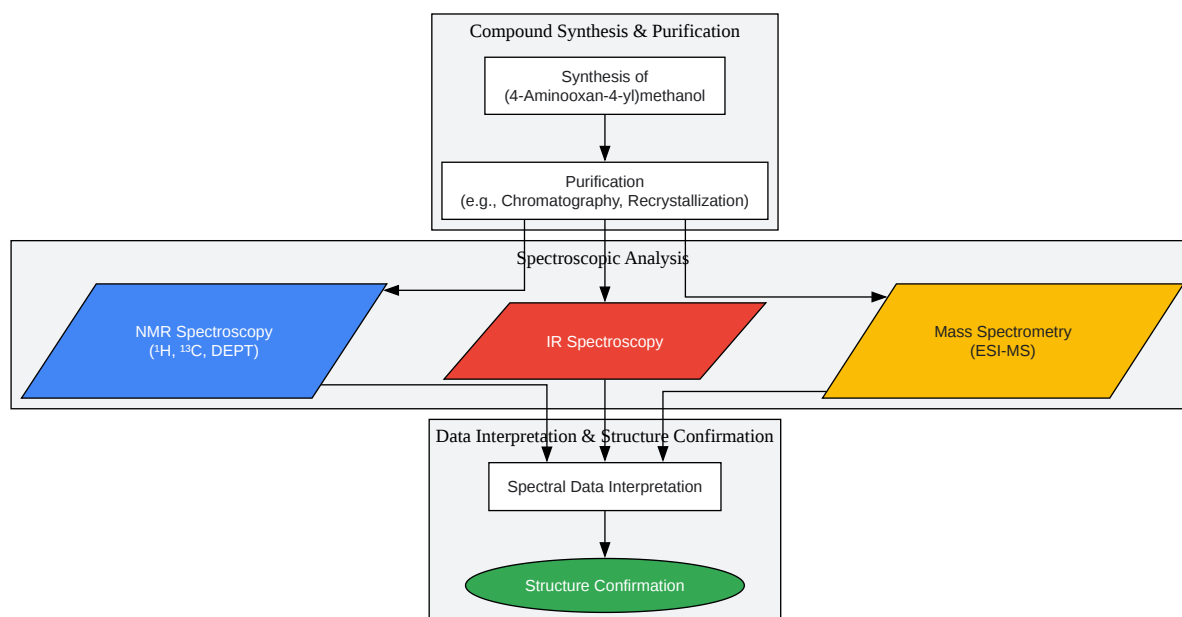
- Place the sample in the spectrometer and acquire the sample spectrum.
- The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} .

Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the analyte (approximately 0.1-1.0 mg/mL) in a suitable solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often with a small amount of an acid (e.g., formic acid) or base to promote ionization.[\[2\]](#)[\[3\]](#)
- **Instrumentation:** Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone system or coupled with a liquid chromatography (LC) system.
- **Data Acquisition:**
 - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20 $\mu\text{L}/\text{min}$).
 - Acquire the mass spectrum in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$).
 - The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

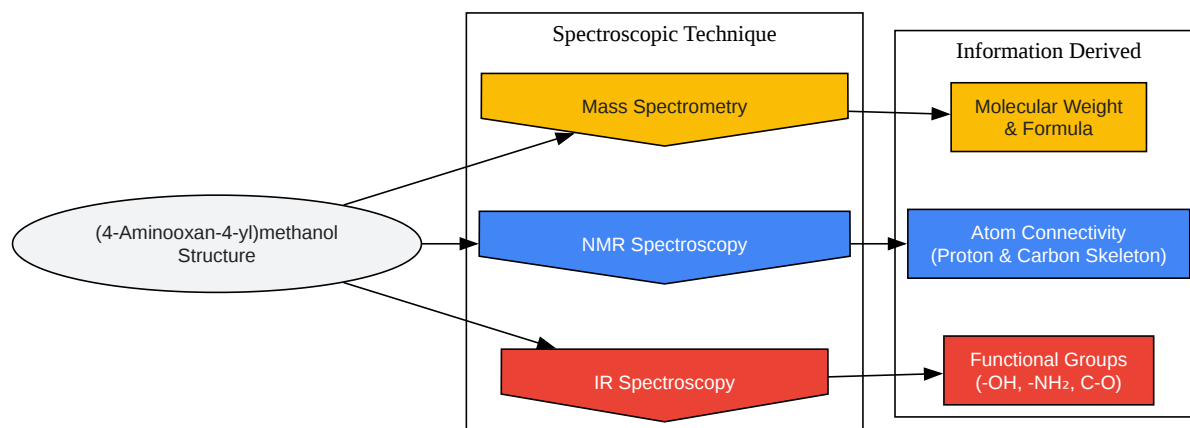
Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized organic compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.



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